molecular formula C18H28OS B11703938 1-[4-(Decylsulfanyl)phenyl]ethanone

1-[4-(Decylsulfanyl)phenyl]ethanone

Cat. No.: B11703938
M. Wt: 292.5 g/mol
InChI Key: ZEYSJQQAYIAZBV-UHFFFAOYSA-N
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Description

1-[4-(Decylsulfanyl)phenyl]ethanone is an aromatic ketone derivative featuring a decylsulfanyl (-S-C₁₀H₂₁) substituent at the para position of the phenyl ring. This compound is characterized by its hydrophobic alkyl chain and sulfur atom, which influence its physicochemical properties and reactivity. The decylsulfanyl group likely enhances lipophilicity, making it suitable for applications requiring non-polar intermediates or surfactants .

Properties

Molecular Formula

C18H28OS

Molecular Weight

292.5 g/mol

IUPAC Name

1-(4-decylsulfanylphenyl)ethanone

InChI

InChI=1S/C18H28OS/c1-3-4-5-6-7-8-9-10-15-20-18-13-11-17(12-14-18)16(2)19/h11-14H,3-10,15H2,1-2H3

InChI Key

ZEYSJQQAYIAZBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Decylsulfanyl)phenyl]ethanone can be synthesized through a multi-step process involving the introduction of the decylsulfanyl group to the phenyl ring followed by the formation of the ethanone moiety. One common method involves the reaction of 4-bromothiophenol with decyl bromide in the presence of a base to form 4-(decylsulfanyl)phenol. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield 1-[4-(Decylsulfanyl)phenyl]ethanone.

Industrial Production Methods: Industrial production of 1-[4-(Decylsulfanyl)phenyl]ethanone typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Decylsulfanyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

1-[4-(Decylsulfanyl)phenyl]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-[4-(Decylsulfanyl)phenyl]ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The decylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-associated processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The decylsulfanyl group distinguishes 1-[4-(Decylsulfanyl)phenyl]ethanone from other ethanone derivatives. Key comparisons include:

Compound Name Substituent Molecular Weight Boiling Point (°C) Melting Point (°C) Key Features
1-[4-(Decylsulfanyl)phenyl]ethanone -S-C₁₀H₂₁ ~306.5* >200* <25* High hydrophobicity, low volatility
1-[4-(1,1-Dimethylethyl)phenyl]ethanone -C(CH₃)₃ 176.25 117 17–18 Compact alkyl group, moderate volatility
1-[4-(Bromomethyl)phenyl]ethanone -CH₂Br 227.09 N/A N/A Reactive halogen for further synthesis
1-[4-(Methylthio)phenyl]ethanone -S-CH₃ 166.26 N/A N/A Moderate hydrophobicity, sulfur reactivity
1-(4-(Quinolin-8-ylamino)phenyl)ethanone -NH-C₉H₆N 278.33 N/A N/A Bioactive, used in antimicrobial studies

*Estimated based on structural analogs.

Key Observations :

  • Hydrophobicity : The decylsulfanyl group increases molecular weight and reduces water solubility compared to smaller substituents like methylthio or tert-butyl.
  • Volatility: Longer alkyl chains lower volatility, contrasting with compounds like 1-[4-(1,1-Dimethylethyl)phenyl]ethanone, which has a boiling point of 117°C .

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